3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
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Overview
Description
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes both pyrimidine and thiazine rings, making it a versatile scaffold for chemical modifications and biological activity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with thiourea in the presence of a catalytic amount of potassium bicarbonate in dimethylformamide (DMF) under reflux conditions . The optimized molar ratio of these substrates is 2:1. The proposed mechanistic pathway involves the formation of an intermediate that cyclizes to form the desired heterocyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.
Scientific Research Applications
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme involved in pyrimidine biosynthesis . The compound binds to a hydrophobic pocket at the enzyme’s N-terminus, preventing the oxidation of dihydroorotate to orotate, which is essential for the parasite’s survival.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine: This compound shares a similar fused ring system but includes a benzene ring, which alters its chemical properties and biological activity.
3,4-Dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine: Another related compound with a different ring fusion pattern, leading to distinct biological activities.
Uniqueness
3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in its structure. This combination provides a versatile platform for chemical modifications and potential biological activities that are distinct from its analogs.
Properties
CAS No. |
137778-08-6 |
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Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
InChI |
InChI=1S/C7H8N2OS/c10-6-2-3-8-7-9(6)4-1-5-11-7/h2-3H,1,4-5H2 |
InChI Key |
YSKAREKXGOOLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C=CN=C2SC1 |
Origin of Product |
United States |
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